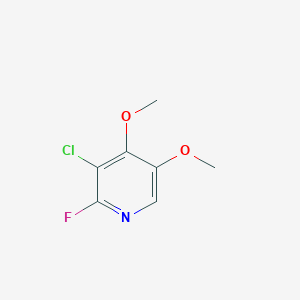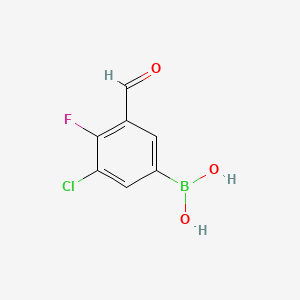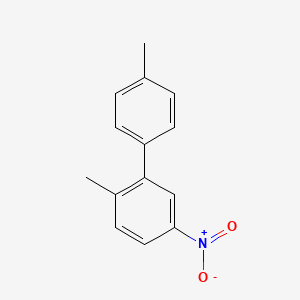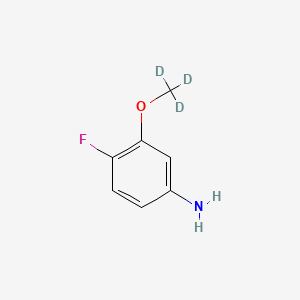
4-Fluoro-3-(methoxy-D3)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(methoxy-D3)aniline is an organofluorine compound with the molecular formula C7H8FNO It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom in the methoxy group is replaced by deuterium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Fluoro-3-(methoxy-D3)aniline can be synthesized through several methods. One common approach involves the hydrogenation of 4-nitrofluorobenzene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas . Another method includes the nucleophilic substitution of 4-fluoronitrobenzene followed by reduction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions typically include elevated temperatures and pressures to ensure complete conversion of the nitro compound to the aniline derivative .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-(methoxy-D3)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and methanol (CH3OH) are often employed.
Major Products Formed
The major products formed from these reactions include fluorinated quinones, substituted anilines, and various amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(methoxy-D3)aniline has several applications in scientific research:
Wirkmechanismus
The mechanism by which 4-Fluoro-3-(methoxy-D3)aniline exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate enzyme activity and influence metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoroaniline: Similar in structure but lacks the methoxy group.
3-Fluoro-4-methoxyaniline: Similar but with different positioning of the fluorine and methoxy groups.
Uniqueness
4-Fluoro-3-(methoxy-D3)aniline is unique due to the presence of the deuterium atom in the methoxy group, which can influence its chemical reactivity and stability. This makes it particularly valuable in studies involving isotopic labeling and tracing .
Eigenschaften
Molekularformel |
C7H8FNO |
|---|---|
Molekulargewicht |
144.16 g/mol |
IUPAC-Name |
4-fluoro-3-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H8FNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3/i1D3 |
InChI-Schlüssel |
XAACOEWSHBIFGJ-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)N)F |
Kanonische SMILES |
COC1=C(C=CC(=C1)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


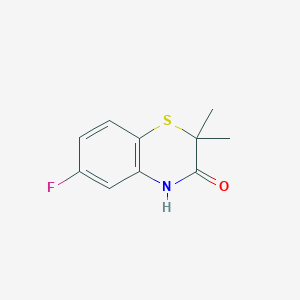





![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)



![[1,1'-BI(Cyclopropan)]-2-ylboronic acid](/img/structure/B14041840.png)
